molecular formula C11H11N3S B1418506 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline CAS No. 1155909-91-3

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Cat. No. B1418506
CAS RN: 1155909-91-3
M. Wt: 217.29 g/mol
InChI Key: GMQQDMCLEHUURT-UHFFFAOYSA-N
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Description

“2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline” is a chemical compound with the CAS Number: 1155909-91-3 . It has a molecular weight of 217.29 . The IUPAC name for this compound is 2-methyl-4-(2-pyrimidinylsulfanyl)aniline .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline” is 1S/C11H11N3S/c1-8-7-9 (3-4-10 (8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 217.29 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anticancer Activity

The compound’s role in cancer research is significant due to its potential as a dual inhibitor of Mer and c-Met kinases . These kinases are often overexpressed in various tumors, and inhibiting them can be an effective strategy for tumor treatment. The synthesis of 2-substituted aniline pyrimidine derivatives, including this compound, could lead to potent antitumor drugs.

Synthesis of Medicinal Agents

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline can be used in the synthesis of various medicinal agents. Its structure allows for the creation of drugs with improved medicinal chemistry properties, serving as a bioisostere for phenyl and other aromatic π systems . This versatility is crucial for developing new medications for previously untreatable conditions.

Antibacterial and Antiviral Properties

Pyrimidine-based drugs, including those derived from 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, have shown promise in treating bacterial and viral infections . Their structural diversity and synthetic accessibility make them suitable for creating a wide range of antimicrobial agents.

Neurological Disorder Treatments

The compound’s derivatives are also being explored for their potential in treating neurological disorders . Due to its broad biological activity, it can be used to develop CNS-active agents, calcium channel blockers, and antidepressants.

Chronic Pain and Diabetes Mellitus Management

Research has indicated that pyrimidine derivatives can play a role in managing chronic pain and diabetes mellitus . Their ability to act on various biological targets makes them valuable for creating drugs that can alleviate chronic pain or help regulate blood sugar levels.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause certain health hazards . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-4-pyrimidin-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQQDMCLEHUURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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